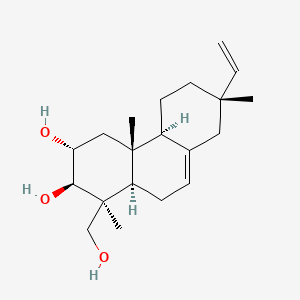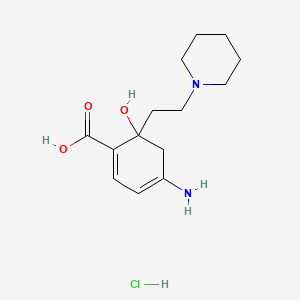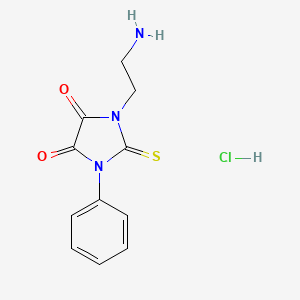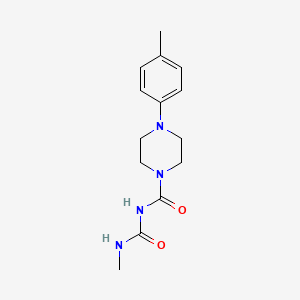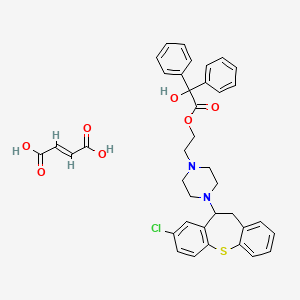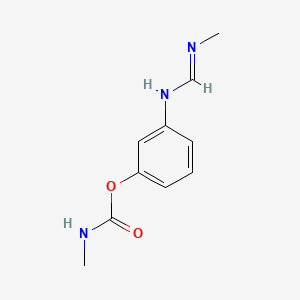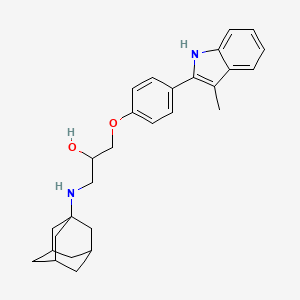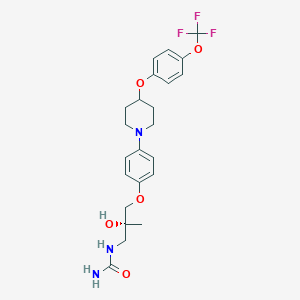
Delamanid metabolite M5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delamanid metabolite M5 is a derivative of delamanid, a nitroimidazole compound used in the treatment of multidrug-resistant tuberculosis. Delamanid is metabolized primarily by albumin into various metabolites, including M5, which plays a significant role in its pharmacokinetic and pharmacodynamic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of delamanid and its metabolites involves complex chemical reactions. Delamanid is synthesized through a series of steps that include the formation of the nitroimidazole core and subsequent modifications to introduce various functional groups.
Industrial Production Methods: Industrial production of delamanid involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent temperature control, and purification steps to ensure the final product meets pharmaceutical standards. The production of its metabolites, including M5, occurs naturally in the body following the administration of delamanid .
Analyse Des Réactions Chimiques
Types of Reactions: Delamanid and its metabolites, including M5, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are facilitated by enzymes in the liver and other tissues .
Common Reagents and Conditions: The metabolic reactions of delamanid involve common biological reagents such as cytochrome P450 enzymes, albumin, and other liver enzymes. These reactions typically occur under physiological conditions, including body temperature and pH .
Major Products Formed: The major products formed from the metabolism of delamanid include several metabolites, with M5 being one of the primary ones. These metabolites are crucial for the drug’s therapeutic effects and its elimination from the body .
Applications De Recherche Scientifique
Delamanid metabolite M5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, M5 is researched for its role in the treatment of multidrug-resistant tuberculosis and its pharmacokinetic properties. Industrially, delamanid and its metabolites are important for the development of new antituberculosis drugs and formulations .
Mécanisme D'action
The mechanism of action of delamanid and its metabolites involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall, leading to the death of the bacteria. Delamanid is activated by a nitroreductase enzyme, which converts it into its active metabolites, including M5. These metabolites then interfere with the synthesis of methoxy- and keto-mycolic acids, essential components of the bacterial cell wall .
Comparaison Avec Des Composés Similaires
Delamanid metabolite M5 can be compared with other nitroimidazole derivatives used in the treatment of tuberculosis, such as pretomanid. Both compounds share a similar mechanism of action, involving the inhibition of mycolic acid synthesis. delamanid and its metabolites, including M5, have shown distinct pharmacokinetic properties and therapeutic efficacy in clinical studies .
List of Similar Compounds:- Pretomanid
- Metronidazole
- Tinidazole
These compounds, like delamanid, are used for their antimicrobial properties and share similar chemical structures and mechanisms of action .
Propriétés
Numéro CAS |
1194254-67-5 |
|---|---|
Formule moléculaire |
C23H28F3N3O5 |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
[(2R)-2-hydroxy-2-methyl-3-[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]propyl]urea |
InChI |
InChI=1S/C23H28F3N3O5/c1-22(31,14-28-21(27)30)15-32-17-4-2-16(3-5-17)29-12-10-19(11-13-29)33-18-6-8-20(9-7-18)34-23(24,25)26/h2-9,19,31H,10-15H2,1H3,(H3,27,28,30)/t22-/m1/s1 |
Clé InChI |
VAFLFWYZIBQDBB-JOCHJYFZSA-N |
SMILES isomérique |
C[C@@](CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |
SMILES canonique |
CC(CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


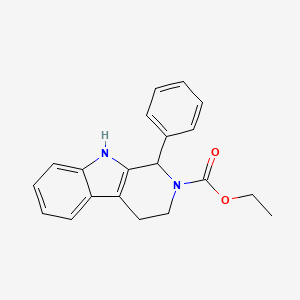
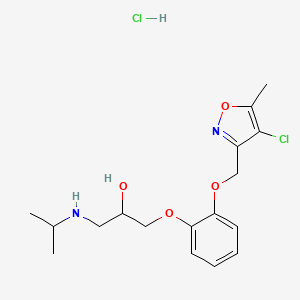
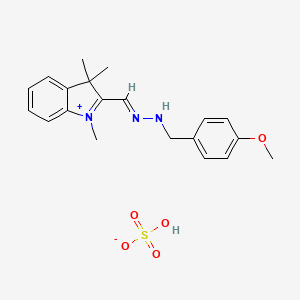
![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)

